Cas no 134653-81-9 (Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate)
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
- ethyl 6-tert-butyl-4-oxopyran-3-carboxylate
- DB-343030
- 134653-81-9
- 6-tert-Butyl-4-oxo-4H-pyran-3-carboxylic acid ethyl ester
- Ethyl6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
- ethyl 6-tert-butyl-4-oxo-4h-pyran-3-carboxylate
- MCVPTHYFVGKZET-UHFFFAOYSA-N
- A910368
- SCHEMBL842992
- DTXSID20567822
-
- Inchi: 1S/C12H16O4/c1-5-15-11(14)8-7-16-10(6-9(8)13)12(2,3)4/h6-7H,5H2,1-4H3
- InChI Key: MCVPTHYFVGKZET-UHFFFAOYSA-N
- SMILES: O1C=C(C(=O)OCC)C(C=C1C(C)(C)C)=O
Computed Properties
- Exact Mass: 224.10485899g/mol
- Monoisotopic Mass: 224.10485899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 52.6Ų
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Security Information
- Storage Condition:Sealed in dry,2-8°C
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119001715-1g |
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate |
134653-81-9 | 95% | 1g |
659.40 USD | 2021-06-11 | |
| Chemenu | CM181560-1g |
ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate |
134653-81-9 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM181560-1g |
ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate |
134653-81-9 | 95% | 1g |
$*** | 2023-03-31 | |
| Ambeed | A628921-1g |
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate |
134653-81-9 | 95+% | 1g |
$609.0 | 2024-04-24 |
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Suppliers
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate Related Literature
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate
Comprehensive Overview of Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate (CAS No. 134653-81-9)
Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate (CAS No. 134653-81-9) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This compound, characterized by its unique pyran ring structure and ester functional group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C12H16O4, and distinct properties make it a valuable asset for researchers exploring novel applications in drug design and functional materials.
The growing interest in Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate aligns with current trends in sustainable chemistry and green synthesis. Researchers are increasingly focusing on eco-friendly methodologies to produce such intermediates, reducing environmental impact while maintaining high yields. This compound's tert-butyl group enhances its stability, making it suitable for various catalytic reactions, a topic frequently searched in academic databases and AI-driven research platforms.
One of the most searched questions related to this compound is: "What are the applications of Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate in medicinal chemistry?" Studies suggest its potential as a building block for heterocyclic compounds, which are pivotal in developing antimicrobial and anti-inflammatory agents. The 4H-pyran core is particularly noteworthy, as it mimics bioactive structures found in natural products, a hotspot in current drug discovery efforts.
In material science, CAS No. 134653-81-9 is explored for its role in designing advanced polymers and coatings. Its carboxylate moiety allows for functionalization, enabling the creation of materials with tailored properties like UV resistance or biodegradability. These applications resonate with industries seeking sustainable alternatives, a trend dominating search queries in engineering and environmental science forums.
From a synthetic perspective, the compound's ethyl ester group offers flexibility in further derivatization. Chemists often inquire about "optimized synthesis routes for Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate," highlighting the demand for efficient protocols. Recent advancements in microwave-assisted and flow chemistry have shown promise in improving its production scalability, addressing a key industry challenge.
Analytical characterization of Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate typically involves techniques like NMR, HPLC, and mass spectrometry. These methods ensure purity and validate structural integrity, critical for regulatory compliance in pharmaceutical applications. The compound's spectral data is frequently referenced in open-access databases, supporting reproducibility in research—a priority for collaborative scientific communities.
As the scientific community leans toward interdisciplinary approaches, CAS No. 134653-81-9 bridges gaps between chemistry, biology, and engineering. Its adaptability to cross-coupling reactions and compatibility with biocatalysts exemplify its relevance in modern synthetic strategies. This aligns with search trends emphasizing "multifunctional intermediates for green chemistry," reflecting a broader shift toward sustainable innovation.
In conclusion, Ethyl 6-(tert-butyl)-4-oxo-4H-pyran-3-carboxylate represents a compelling case study in the evolution of specialty chemicals. Its structural features, coupled with diverse applications, position it as a compound of enduring interest. Future research will likely explore its untapped potential, driven by advancements in computational modeling and automation—a trajectory mirrored in today's most pressing scientific inquiries.
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